![molecular formula C7H13N B2403364 [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine CAS No. 6226-51-3](/img/structure/B2403364.png)

[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

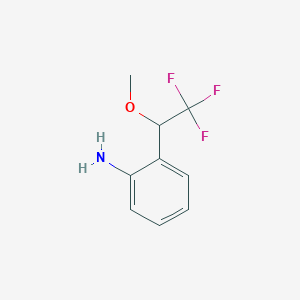

The synthesis of bicyclo[3.1.0]hexanes, which includes “[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine”, can be achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The InChI code for “[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine” isInChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

“[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

1. Biological Activities and Conformational Studies

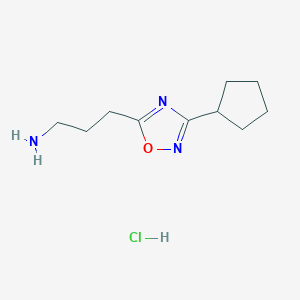

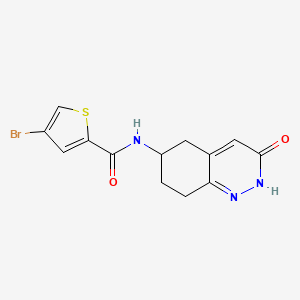

The core structure of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine and similar bicyclic hexanes have been identified as important in various biological activities. These structures serve as conformationally locked analogues in nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

2. Synthesis and Pharmacological Characterization

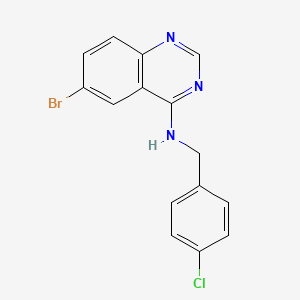

Compounds with a bicyclic core that provides conformational restriction, similar to [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine, have been synthesized and investigated for their pharmacological properties, particularly as ligands for human histamine receptors (Bodensteiner et al., 2013).

3. Conformational Influence in Nucleosides

The bicyclo[3.1.0]hexane template has been used to fix the ring pucker of nucleosides, influencing their biological activity. This approach has led to the development of potent antiherpetic agents and contributes to the understanding of nucleoside and oligonucleotide structure-activity relationships (Marquez et al., 1996).

4. Synthesis of Bioactive Molecules

Bicyclic hexanes like [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine are emerging as motifs in the synthesis of bioactive molecules. Their role in the development of drug candidates, particularly as analogues of diaryl methanamines, highlights their importance in medicinal chemistry (Shelp & Walsh, 2018).

5. Synthesis of Conformationally Locked Carbocyclic Nucleosides

The compound's structure has been utilized in the synthesis of conformationally locked carbocyclic nucleosides. This includes applications in antiviral agents and the development of novel synthetic pathways for these compounds (Ludek & Marquez, 2009).

6. Antimicrobial Applications

Derivatives of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine have been synthesized and shown to possess antimicrobial activities. This includes the development of new quinoline derivatives with promising antibacterial and antifungal properties (Thomas, Adhikari & Shetty, 2010).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226, H314, and H335 . These codes indicate that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is currently unavailable . These properties would significantly influence the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine . .

Propriétés

IUPAC Name |

[(1R,5S)-6-bicyclo[3.1.0]hexanyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWULHZMHICFSN-MEKDEQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)

![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)